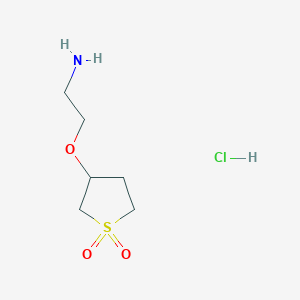

3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

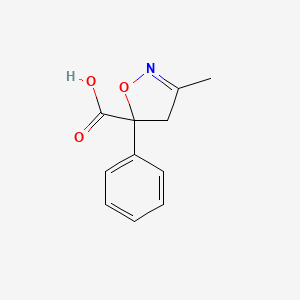

“3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride” is a heterocyclic compound. It is also known as THT. It is available for purchase from various chemical suppliers .

Synthesis Analysis

Thiophene 1,1-dioxides, which are related to the compound , are most commonly prepared by the oxidation of thiophenes . Organic peracids are the most common reagents used for this synthesis . The oxidation is usually carried out under neutral conditions . The oxidation is applicable to thiophenes carrying electron-withdrawing substituent(s), which resist oxidation with peracids .Molecular Structure Analysis

The molecular formula of “this compound” is C6H13NO3S . The molecular weight is 187.65 .Chemical Reactions Analysis

Thiophene 1,1-dioxides, which are related to the compound , are known to undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions . They serve as 2π-component toward dienes and 1,3-dipoles .Physical and Chemical Properties Analysis

The compound is a solid . The InChI code is 1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Research has demonstrated methods for synthesizing derivatives related to 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride, showcasing their potential in creating biologically interesting compounds. For instance, Pistarà et al. (2011) reported the synthesis of new 2-substituted 3-amino-4-hydroxymethylthiophenes through intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage, highlighting an alternative pathway for producing thiophenes of biological interest (Pistarà et al., 2011). Similarly, Mason et al. (1967) prepared 3-Oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide, exploring new reactions of the ketone and oxime derivatives (Mason et al., 1967).

Material Science Applications

Research into the material science applications of thiophene derivatives has shown their utility in electronic devices and molecular detection. Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, exhibiting negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1, demonstrating the potential of thiophene derivatives in molecular electronics (Chen et al., 1999).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, functionalization of thiophene derivatives has been explored for applications such as dye and copper removal. Chen et al. (2016) functionalized graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane to improve the sorption efficiencies of methylene blue and copper, indicating the importance of thiophene derivatives in environmental remediation (Chen et al., 2016).

Molecular Detection

Furthermore, the development of novel fluorescence probes based on thiophene derivatives for detecting reactive oxygen species showcases the versatility of these compounds in biomedical research. Setsukinai et al. (2003) synthesized novel fluorescence probes that can selectively detect highly reactive oxygen species, illustrating the application of thiophene derivatives in molecular biology and chemistry (Setsukinai et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play a crucial role in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .

Mode of Action

3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in intracellular ion concentrations, which can affect various cellular processes .

Biochemical Pathways

The compound’s action on sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2 affects the ion transport pathways in cells . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels . Simultaneously, by stimulating sarcoplasmic calcium ATPase isoform 2, it enhances calcium reuptake into the sarcoplasmic reticulum . These changes can have downstream effects on various cellular functions, including muscle contraction .

Result of Action

The molecular and cellular effects of 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride’s action primarily involve changes in intracellular ion concentrations and the regulation of muscle contraction . By altering sodium and calcium levels within cells, it can influence the contractility of muscle cells, particularly in the heart .

Eigenschaften

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)oxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGOYOCSUBKFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)

![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)

![N-(4-Ethoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2695961.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)

![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)